molecular formula C4H10N2O2 B1625715 n-(2-Hydroxyethyl)-n'-methylurea CAS No. 58168-06-2

n-(2-Hydroxyethyl)-n'-methylurea

Cat. No. B1625715
CAS RN: 58168-06-2
M. Wt: 118.13 g/mol
InChI Key: NLVGGTZDDAUPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .


Chemical Reactions Analysis

In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .


Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .

Scientific Research Applications

Hydroxyurea in Hematological Research

Hydroxyurea is extensively studied for its efficacy in treating hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. Research emphasizes its role in inducing fetal hemoglobin production, which ameliorates the clinical severity of these diseases. Studies highlight the genetic determinants influencing patient response to hydroxyurea, shedding light on its mechanism of action and paving the way for personalized medicine approaches in hematological disorders (Banan, 2013) (Yasara, Premawardhena, & Mettananda, 2021).

Impact on DNA Synthesis and Repair Mechanisms

Hydroxyurea plays a critical role in the study of DNA synthesis and repair mechanisms. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, making it a valuable tool in studying cell cycle regulation and the DNA damage response. This inhibition is crucial for understanding the cellular mechanisms underlying tumorigenesis and the development of novel cancer therapies (McGann & Ware, 2015).

Genetic Studies and Pharmacogenomics

Hydroxyurea's effectiveness and patient response variability have spurred genetic studies and pharmacogenomic research. Identifying genetic markers that predict response to hydroxyurea can enhance treatment efficacy and reduce adverse effects in patients with SCD and other hematological disorders. This research direction underscores the importance of hydroxyurea in personalized medicine and targeted therapy development (Yahouédéhou et al., 2018).

Environmental and Chemical Research Applications

In environmental and chemical research, hydroxyurea is explored for its interactions and transformations in aquatic environments and its role in the synthesis of non-isocyanate polyurethanes. These studies expand the application of hydroxyurea beyond biomedical research, illustrating its potential in addressing environmental concerns and developing sustainable materials (Rokicki, Parzuchowski, & Mazurek, 2015).

Safety And Hazards

The safety data sheet for N-(2-Hydroxyethyl)piperazine indicates that it causes skin irritation and serious eye damage .

Future Directions

While the future directions for “n-(2-Hydroxyethyl)-n’-methylurea” are not clear, research is ongoing into similar compounds. For example, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing field with potential for large-scale production .

properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVGGTZDDAUPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540092
Record name N-(2-Hydroxyethyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Hydroxyethyl)-n'-methylurea

CAS RN

58168-06-2
Record name N-(2-Hydroxyethyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Hydroxyethyl)-n'-methylurea
Reactant of Route 2
Reactant of Route 2
n-(2-Hydroxyethyl)-n'-methylurea
Reactant of Route 3
Reactant of Route 3
n-(2-Hydroxyethyl)-n'-methylurea
Reactant of Route 4
Reactant of Route 4
n-(2-Hydroxyethyl)-n'-methylurea
Reactant of Route 5
Reactant of Route 5
n-(2-Hydroxyethyl)-n'-methylurea
Reactant of Route 6
Reactant of Route 6
n-(2-Hydroxyethyl)-n'-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.